Cas no 897296-03-6 (2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-)

2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo- 化学的及び物理的性質
名前と識別子
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- 2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-
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- インチ: 1S/C10H4Cl2N2O2/c11-7-3-5-6(4-8(7)12)10(16)14(2-1-13)9(5)15/h3-4H,2H2
- InChIKey: ZXKXMJDJUHXCJG-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(Cl)C(Cl)=C2)C(=O)N1CC#N
2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680073-0.05g |
2-(5,6-dichloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetonitrile |
897296-03-6 | 0.05g |
$212.0 | 2023-05-30 |
2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo- 関連文献
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2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-に関する追加情報
Compound CAS No. 897296-03-6: 2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo
The compound with CAS No. 897296-03-6, known as 2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo, is a highly specialized organic compound with unique chemical properties and potential applications in various fields of research and industry. This compound belongs to the class of isoindoles, which are heterocyclic aromatic compounds with two nitrogen atoms in the ring structure. The presence of the acetonitrile group and dichloro substituents further enhances its chemical reactivity and functional versatility.
Isoindoles are widely studied in organic chemistry due to their structural resemblance to indoles but with an additional nitrogen atom in the ring system. This structural modification imparts distinct electronic properties and reactivity compared to traditional indole derivatives. The acetonitrile group attached to the isoindole ring introduces a strong electron-withdrawing effect, which can influence the compound's stability, solubility, and reactivity in various chemical reactions.
The 5,6-dichloro substitution pattern on the isoindole ring adds another layer of complexity to this compound's chemical behavior. Chlorine atoms are highly electronegative and can significantly impact the electronic environment of the molecule. This substitution pattern may enhance the compound's ability to participate in electrophilic or nucleophilic aromatic substitutions, making it a valuable substrate for further functionalization in synthetic chemistry.
Recent studies have explored the potential of isoindole derivatives in drug discovery and materials science. For instance, researchers have investigated the role of isoindoles as scaffolds for developing bioactive molecules targeting various disease states such as cancer and neurodegenerative disorders. The electron-withdrawing acetonitrile group and dichloro substitution in this compound could enhance its pharmacokinetic properties, making it a promising candidate for further exploration in medicinal chemistry.
In addition to its potential in drug discovery, this compound may also find applications in advanced materials such as organic semiconductors or optoelectronic devices. The unique electronic properties imparted by its structure could make it suitable for use in light-emitting diodes (LEDs) or solar cells. Researchers are actively exploring how such compounds can contribute to the development of more efficient and sustainable energy technologies.
From a synthetic perspective, the preparation of CAS No. 897296-03-6 involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis typically begins with the formation of an isoindole core through cyclization reactions followed by functionalization steps to introduce the acetonitrile and dichloro groups. These steps highlight the importance of advanced synthetic techniques and rigorous quality control measures in producing such specialized compounds.
The characterization of this compound relies on modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide critical insights into its molecular structure, purity, and crystalline properties, ensuring that it meets the high standards required for both research and industrial applications.
As research into isoindole derivatives continues to advance, compounds like CAS No. 897296-03-6 are expected to play an increasingly important role in driving innovation across multiple disciplines. Their unique chemical properties make them invaluable tools for scientists seeking to push the boundaries of what is possible in organic synthesis and materials science.
897296-03-6 (2H-Isoindole-2-acetonitrile, 5,6-dichloro-1,3-dihydro-1,3-dioxo-) 関連製品
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